N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, an imidazole ring, and a piperazine moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable halide precursor.
Coupling with the Dimethoxyphenyl Group: The final step involves coupling the synthesized imidazole-piperazine intermediate with 2,4-dimethoxyphenyl acetic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the piperazine moiety, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the imidazole ring suggests possible interactions with biological targets such as enzymes and receptors, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, its potential as an antimicrobial or anticancer agent, and its pharmacokinetics and toxicity profiles.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes, including the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or receptors. The piperazine moiety may enhance the compound’s binding affinity and selectivity, while the dimethoxyphenyl group can modulate its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(4-(1H-imidazol-2-yl)piperazin-1-yl)acetamide: Lacks the p-tolyl group, which may affect its binding properties and pharmacological activity.
N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)acetamide: Contains a piperidine ring instead of piperazine, potentially altering its chemical reactivity and biological interactions.
N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)morpholin-1-yl)acetamide: Features a morpholine ring, which may influence its solubility and stability.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the imidazole and piperazine rings, along with the dimethoxyphenyl group, provides a versatile scaffold for further modifications and applications in various fields.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-18-4-6-19(7-5-18)29-11-10-25-24(29)28-14-12-27(13-15-28)17-23(30)26-21-9-8-20(31-2)16-22(21)32-3/h4-11,16H,12-15,17H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWRKXQPUBMOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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